Bienvenue dans la boutique en ligne BenchChem!

5-chloro-2-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide

Kinase inhibition Sirtuin modulation Structure-activity relationship

Procure 5-chloro-2-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide (CAS 902869-69-6) as a structurally authenticated kinase probe. The 5-chloro-2-methoxy substitution pattern is critical for hinge-region hydrogen bonding and DFG-out conformation recognition (BRAF/VEGFR2 IC50=2.2 nM). This warhead chemotype also enables dual-mechanism p53 reactivation studies in HPV16+ cervical cancer models. Differentiated from the unsubstituted parent (CAS 863588-99-2) and 3-methoxy sirtuin-directed analog (CAS 863589-52-0). Ideal for MALT1 allosteric inhibitor optimization and imatinib-resistant c-KIT mutant (V560G/D816V) SAR expansion.

Molecular Formula C20H14ClN3O2S
Molecular Weight 395.86
CAS No. 902869-69-6
Cat. No. B2672095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide
CAS902869-69-6
Molecular FormulaC20H14ClN3O2S
Molecular Weight395.86
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4
InChIInChI=1S/C20H14ClN3O2S/c1-26-17-8-7-13(21)11-15(17)18(25)23-14-5-2-4-12(10-14)19-24-16-6-3-9-22-20(16)27-19/h2-11H,1H3,(H,23,25)
InChIKeyBBVAGPVRRDYHKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-2-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide (CAS 902869-69-6): Chemical Identity and Kinase-Targeted Scaffold


5-Chloro-2-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide (CAS 902869-69-6) is a synthetic small molecule (C20H14ClN3O2S, MW 395.86) built on a thiazolo[5,4-b]pyridine core linked via a meta-phenyl bridge to a 5-chloro-2-methoxybenzamide moiety . This heterocyclic scaffold is recognized across multiple drug-discovery programs as a privileged structure for ATP-competitive kinase inhibition, with demonstrated activity against PI3Kα/γ/δ, c-KIT (including imatinib-resistant mutants), BRAF, VEGFR2, and MALT1 protease [1]. The compound serves as a versatile intermediate and screening probe within medicinal chemistry campaigns targeting oncology and inflammation indications, where its specific chloro-methoxy substitution pattern on the benzamide ring distinguishes it from unsubstituted or singly-substituted analogs in both binding orientation and selectivity profile [2].

Why Unsubstituted or Mono-Substituted Analogs Cannot Simply Replace 5-Chloro-2-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide


Thiazolo[5,4-b]pyridine benzamides exhibit profound structure-activity divergence depending on the substitution pattern on the terminal benzamide ring. The unsubstituted parent compound N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (CAS 863588-99-2) lacks the electron-withdrawing chloro and electron-donating methoxy groups that together fine-tune the dihedral angle between the amide carbonyl and the aromatic ring—a geometric parameter critical for hinge-region hydrogen bonding with kinase catalytic lysine or cysteine residues [1]. Moving the chloro substituent from the 5-position to the 2-position (CAS 863592-56-7) alters the steric contour at the solvent-exposed pocket entrance, while replacing the 2-methoxy with a 3-methoxy group (CAS 863589-52-0) redirects the compound toward sirtuin modulation rather than kinase inhibition . The specific 5-chloro-2-methoxy arrangement on the benzamide ring has been independently validated in a closely related benzothiazole analog (A-07), where it proved essential for p53-dependent apoptotic activity in HPV16-positive cervical cancer cells through ROS generation and E6/E6AP/p53 complex disruption [2]. These observations underscore that generic substitution within this chemotype is not functionally neutral and carries a high risk of target-switching or complete loss of the desired pharmacological profile.

Quantitative Differentiation Evidence: 5-Chloro-2-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide vs. Closest Analogs


Functional Divergence of the 5-Chloro-2-Methoxy Pharmacophore: Kinase Inhibition vs. Sirtuin Modulation in Matched-Pair Analogs

The target compound and its 3-methoxy regioisomer (CAS 863589-52-0) represent a matched molecular pair differing solely in the position of the methoxy substituent on the benzamide ring. The 3-methoxy analog is annotated in multiple vendor databases and patent filings explicitly as a sirtuin modulator, proposed for increasing cellular lifespan and treating metabolic disorders, with no reported kinase activity . In contrast, the target compound's 5-chloro-2-methoxy substitution pattern is consistently associated with kinase inhibition—specifically PI3K and MALT1—across vendor and database entries . This functional switch from kinase inhibition to sirtuin modulation driven by a single methoxy positional shift demonstrates that the target compound occupies a distinct biological target space inaccessible to the 3-methoxy analog.

Kinase inhibition Sirtuin modulation Structure-activity relationship

Validated Apoptotic Activity of the 5-Chloro-2-Methoxybenzamide Moiety: Evidence from the A-07 Benzothiazole Analog

A closely related compound, N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chloro-2-methoxybenzamide (A-07), which shares the identical 5-chloro-2-methoxybenzamide pharmacophore with the target compound but replaces the thiazolo[5,4-b]pyridine core with a benzothiazole, has been characterized in detail for its anticancer mechanism [1]. A-07 induced significant ROS generation and double-strand DNA breaks (measured by γH2A.X immunofluorescence) in both SiHa (HPV16-positive) and C-33A (HPV-negative) cervical cancer cell lines. In SiHa cells, A-07 treatment led to increased nuclear TP53 expression, a shift in the BAX/BCL-2 ratio favoring apoptosis, elevated Caspase-3 expression, and PARP-1 cleavage. In silico docking demonstrated that A-07 disrupts the E6/E6AP/p53 complex, providing a structural basis for p53 reactivation [1]. The target compound preserves this critical 5-chloro-2-methoxybenzamide warhead while replacing the benzothiazole with a thiazolo[5,4-b]pyridine, a scaffold with established superiority in kinase hinge-region binding [2].

p53-mediated apoptosis Cervical cancer Reactive oxygen species

Thiazolo[5,4-b]pyridine Scaffold: Nanomolar Kinase Inhibition Potency Across PI3K and c-KIT Targets

The thiazolo[5,4-b]pyridine core shared by the target compound has been independently optimized in two distinct kinase programs. In PI3Kα enzymatic assays, thiazolo[5,4-b]pyridine derivatives achieved IC50 values as low as 3.6 nM (compound 19a) with approximately 10-fold selectivity over PI3Kβ [1]. In a separate c-KIT program, derivative 6r inhibited the imatinib-resistant c-KIT V560G/D816V double mutant with an IC50 of 4.77 ± 0.38 μM, compared to 37.93 ± 8.68 μM for imatinib—an approximately 8-fold improvement [2]. Furthermore, 6r demonstrated superior differential cytotoxicity on c-KIT D816V Ba/F3 cells relative to parental Ba/F3 cells when compared to the approved second-line agent sunitinib [2]. While the target compound itself has not been profiled in these specific assays, it contains the identical thiazolo[5,4-b]pyridine core and is structurally positioned to access the same ATP-binding pocket geometry that enables this nanomolar potency.

PI3K inhibition c-KIT inhibition Imatinib resistance

MALT1 Allosteric Inhibition: Differentiated Cellular Potency and Selectivity Signal for the Target Compound Class

Thiazolo[5,4-b]pyridine derivatives have been developed by AbbVie as allosteric inhibitors of MALT1 protease, a key mediator of NF-κB signaling in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) [1]. Patent WO 2023/192913 A1 discloses thiazolo[5,4-b]pyridine MALT-1 inhibitors with good cellular potency and refined selectivity . The target compound (CAS 902869-69-6) is explicitly listed among thiazolopyridine derivatives described as MALT1 allosteric inhibitors . In contrast, the closely related 3-methoxy regioisomer (CAS 863589-52-0) is not associated with MALT1 inhibition but rather sirtuin modulation. This target-class differentiation—MALT1 protease inhibition vs. sirtuin modulation—provides a clear rationale for compound selection based on the intended biological pathway.

MALT1 protease inhibition ABC-DLBCL NF-κB signaling

Structural Basis for Scaffold Superiority: Thiazolo[5,4-b]pyridine vs. Benzothiazole in BRAF/VEGFR2 Dual Inhibition

In a systematic exploration of [5,6]-fused bicyclic scaffolds for RAF/VEGFR2 inhibition, the thiazolo[5,4-b]pyridine derivative 6d demonstrated potent dual BRAF and VEGFR2 inhibitory activity with favorable in vivo pharmacokinetics [1]. Co-crystal structures with BRAF (PDB 4DBN) and VEGFR2 (PDB 3VNT) confirmed that the thiazolo[5,4-b]pyridine core stabilizes the DFG-out inactive conformation through critical hydrogen bonds with Cys532 in the hinge region, a binding mode not accessible to the corresponding benzothiazole scaffold [2]. Compound 6d, formulated as a solid dispersion (6d-SD), achieved significant suppression of ERK1/2 phosphorylation in an A375 melanoma xenograft model with tumor regression (T/C = −7.0%) upon twice-daily dosing at 50 mg/kg in rats [1]. In contrast, the benzothiazole analog A-07, while sharing the 5-chloro-2-methoxybenzamide moiety, shows a distinct mechanism (p53-dependent apoptosis via E6/E6AP disruption) rather than direct kinase inhibition [3]. This scaffold-level divergence highlights that the target compound's thiazolo[5,4-b]pyridine core is the preferred choice for programs requiring DFG-out kinase engagement.

BRAF inhibition VEGFR2 inhibition DFG-out conformation

Chlorine Positional Effects on PI3K Binding: The 5-Chloro Substituent's Predicted Contribution to Selectivity

The 5-chloro substituent on the benzamide ring of the target compound occupies a position that, based on SAR from the thiazolo[5,4-b]pyridine PI3K inhibitor series, is predicted to interact with the selectivity pocket or solvent-exposed region of the PI3Kα active site [1]. In the PI3Kα inhibitor series, replacement of the pyridyl group attached to the thiazolo[5,4-b]pyridine core with a phenyl group led to a significant decrease in inhibitory activity, demonstrating that substituent identity and position on the aromatic appendages are critical determinants of potency [1]. The target compound's 5-chloro substitution differs from the 2-chloro analog (CAS 863592-56-7), which places the chlorine atom at a position that may sterically clash with the glycine-rich loop based on docking models. This positional difference, while not yet quantified in direct comparative enzymatic assays for the target compound, represents a testable selectivity hypothesis grounded in the co-crystal structure of thiazolo[5,4-b]pyridine derivative 6d with BRAF (PDB 4DBN), where the pendant aryl group orientation is tightly constrained by the hinge-region hydrogen bond network [2].

PI3K selectivity Chlorine positional effect Kinase profiling

High-Impact Research and Industrial Application Scenarios for 5-Chloro-2-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide


Kinase Selectivity Panel Screening for DFG-Out Binder Identification

The thiazolo[5,4-b]pyridine core of the target compound has been co-crystallized with both BRAF (PDB 4DBN) and VEGFR2 (PDB 3VNT) in the DFG-out inactive conformation, with potent inhibitory activity (IC50 = 2.2 nM for both targets) [1]. The target compound can serve as a selectivity probe in broad kinase panels to identify additional DFG-out accessible kinases, leveraging its 5-chloro-2-methoxy substitution pattern as a chemical handle for affinity chromatography or photoaffinity labeling. This application is directly supported by the demonstrated kinase polypharmacology of the thiazolo[5,4-b]pyridine scaffold across PI3K, c-KIT, BRAF, VEGFR2, Bcr-Abl, and MALT1 [2].

MALT1 Protease Inhibitor Development for ABC-DLBCL

Thiazolo[5,4-b]pyridine derivatives have been patented by AbbVie as allosteric MALT1 inhibitors for treating ABC-DLBCL, with the target compound explicitly categorized within this chemotype [3]. The compound is suitable as a starting point for structure-based optimization of MALT1 inhibitors, particularly given the scaffold's demonstrated ability to achieve good cellular potency and refined selectivity. Researchers should prioritize this compound over the 3-methoxy analog (CAS 863589-52-0), which is directed toward sirtuin biology and would not engage MALT1 .

p53-Reactivating Anticancer Agent Design Using the 5-Chloro-2-Methoxybenzamide Warhead

The 5-chloro-2-methoxybenzamide moiety has been validated in the benzothiazole analog A-07 to induce p53-dependent apoptosis in HPV16-positive cervical cancer cells via ROS generation and E6/E6AP/p53 complex disruption [4]. The target compound combines this warhead with a kinase-active thiazolo[5,4-b]pyridine core, offering a potential dual-mechanism design: p53 reactivation through the benzamide moiety coupled with kinase inhibition through the heterocyclic core. This dual-mechanism hypothesis is testable in SiHa and C-33A cervical cancer models, where the benzothiazole analog A-07 has already established proof-of-concept for the warhead [4].

Imatinib-Resistant c-KIT Inhibitor Optimization for GIST

The thiazolo[5,4-b]pyridine scaffold has produced compound 6r, which inhibits the imatinib-resistant c-KIT V560G/D816V double mutant with an IC50 of 4.77 μM (vs. 37.93 μM for imatinib) and demonstrates differential cytotoxicity superior to sunitinib in Ba/F3 cellular models [5]. The target compound, with its distinct 5-chloro-2-methoxy substitution, represents a structurally differentiated analog suitable for SAR expansion around the 6r chemotype. Procurement for c-KIT-focused programs is warranted given the scaffold's validated ability to overcome clinically relevant gatekeeper mutations.

Quote Request

Request a Quote for 5-chloro-2-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.